![molecular formula C20H21FN2O2 B267352 N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B267352.png)

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that selectively targets the T790M mutation, which is the main cause of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) patients.

Wirkmechanismus

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide selectively targets the T790M mutation by irreversibly binding to the mutant EGFR, leading to inhibition of EGFR signaling and subsequent apoptosis of cancer cells. Unlike first-generation EGFR TKIs, which also inhibit wild-type EGFR, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has minimal activity against wild-type EGFR, resulting in fewer side effects.

Biochemical and Physiological Effects:

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been shown to effectively inhibit the growth of NSCLC cells with the T790M mutation in vitro and in vivo. It has also been shown to have minimal activity against wild-type EGFR, resulting in fewer side effects compared to first-generation EGFR TKIs. In clinical trials, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has demonstrated significant anti-tumor activity in T790M-positive NSCLC patients, with manageable side effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide in lab experiments is its high selectivity for the T790M mutation, which allows for accurate evaluation of the mutant EGFR signaling pathway. However, one limitation of using N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide is its irreversible binding to the mutant EGFR, which makes it difficult to study the reversible aspects of EGFR signaling.

Zukünftige Richtungen

For N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide research include combination therapy with other targeted agents, such as immune checkpoint inhibitors, to improve treatment outcomes for NSCLC patients. Other future directions include the development of biomarkers to identify patients who are most likely to benefit from N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide treatment, as well as the optimization of dosing and treatment duration to minimize side effects and maximize treatment efficacy.

Synthesemethoden

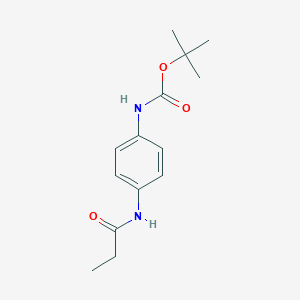

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide involves a four-step process, starting from 2-fluoro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group using tin(II) chloride. The second step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to obtain Boc-protected amine. The third step involves the reaction of the Boc-protected amine with 4-(1-azepanylcarbonyl)phenylboronic acid using palladium-catalyzed cross-coupling to obtain the intermediate compound. The final step involves the deprotection of the Boc group to obtain the final product, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical trials. It has shown promising results in the treatment of NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide demonstrated a response rate of 64% in T790M-positive NSCLC patients. In a phase II clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide showed an objective response rate of 51% and a progression-free survival of 9.6 months in T790M-positive NSCLC patients who had progressed after previous EGFR TKI treatment.

Eigenschaften

Produktname |

N-[4-(1-azepanylcarbonyl)phenyl]-2-fluorobenzamide |

|---|---|

Molekularformel |

C20H21FN2O2 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

N-[4-(azepane-1-carbonyl)phenyl]-2-fluorobenzamide |

InChI |

InChI=1S/C20H21FN2O2/c21-18-8-4-3-7-17(18)19(24)22-16-11-9-15(10-12-16)20(25)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-14H2,(H,22,24) |

InChI-Schlüssel |

ZMMPCDUMSLHKBT-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Kanonische SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)

![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)

![Tert-butyl {4-[(3-methylbutanoyl)amino]phenyl}carbamate](/img/structure/B267271.png)

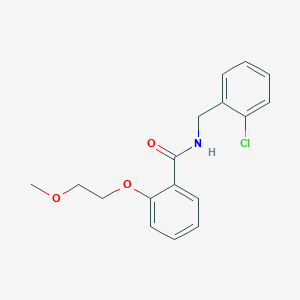

![2-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267273.png)

![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)

![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)

![3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B267286.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)

![N-{3-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B267288.png)

![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B267290.png)

![4-(2-ethoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267294.png)

![2-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267295.png)